N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, a benzofuran moiety, and diethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via cyclization reactions involving phenolic compounds and aldehydes or ketones.
Attachment of Diethoxyphenyl Groups: The diethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N-phenylamine
- 3,4-Dihydroxyphenylacetic acid
- N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide
Uniqueness
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of an oxadiazole ring and benzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O5/c1-5-28-17-10-8-15(12-19(17)29-6-2)20-22(26-31-25-20)24-23(27)21-14(4)16-9-7-13(3)11-18(16)30-21/h7-12H,5-6H2,1-4H3,(H,24,26,27) |
InChI Key |
HQDYBEGVOIHJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C)OCC |
Origin of Product |
United States |
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